- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

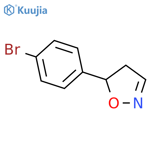

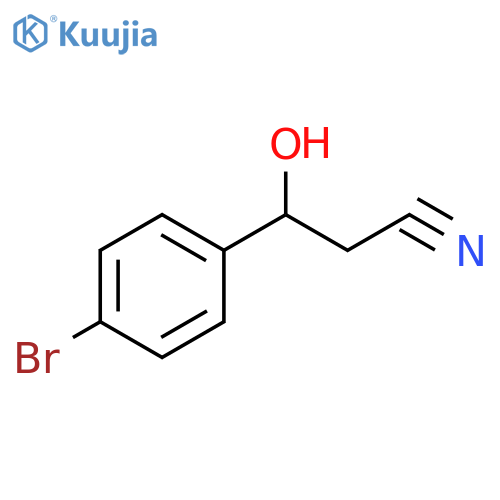

Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

65984-59-0 structure

상품 이름:3-(4-bromophenyl)-3-hydroxypropanenitrile

3-(4-bromophenyl)-3-hydroxypropanenitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Bromo-β-hydroxybenzenepropanenitrile

- 3-(4-Bromophenyl)-3-hydroxypropanenitrile

- 65984-59-0

- EN300-1246560

- 4-Bromo-

- QBIXYALEBZJFSR-UHFFFAOYSA-N

- G73353

- DB-203729

- AKOS017560431

- MFCD13186688

- A-hydroxybenzenepropanenitrile

- SCHEMBL2547851

- 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE

- 3-(4-bromophenyl)-3-hydroxypropanenitrile

-

- 인치: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2

- InChIKey: QBIXYALEBZJFSR-UHFFFAOYSA-N

- 미소: C1(C(O)CC#N)=CC=C(Br)C=C1

계산된 속성

- 정밀분자량: 224.97893g/mol

- 동위원소 질량: 224.97893g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 178

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 44Ų

- 소수점 매개변수 계산 참조값(XlogP): 1.5

3-(4-bromophenyl)-3-hydroxypropanenitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246560-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 100mg |

$272.0 | 2023-10-02 | |

| Aaron | AR02896W-2.5g |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 2.5g |

$2142.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-100mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 100mg |

¥1827.00 | 2024-05-04 | |

| Enamine | EN300-1246560-250mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 250mg |

$389.0 | 2023-10-02 | |

| 1PlusChem | 1P0288YK-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 100mg |

$314.00 | 2024-04-22 | |

| Aaron | AR02896W-1g |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 1g |

$1105.00 | 2025-02-15 | |

| Aaron | AR02896W-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 100mg |

$399.00 | 2025-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-250mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 250mg |

¥2811.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-500mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 500mg |

¥4686.00 | 2024-05-04 | |

| Enamine | EN300-1246560-5000mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 5000mg |

$2277.0 | 2023-10-02 |

3-(4-bromophenyl)-3-hydroxypropanenitrile 합성 방법

합성회로 1

반응 조건

1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C

1.2C:Al2O3, 20°C

1.2C:Al2O3, 20°C

참조

합성회로 2

반응 조건

1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C

1.2S:DMSO, 6 h, 25°C

1.2S:DMSO, 6 h, 25°C

참조

- RhI-catalyzed aldol-type reaction of organonitriles under mild conditions, Chemical Communications (Cambridge, 2008, (19), 2212-2214

합성회로 3

반응 조건

1.1R:Me3SiCl, S:THF

참조

- Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketones, Journal of Chemical Research, 1999, (5), 318-319

합성회로 4

반응 조건

1.1R:Ni, S:(CH2OMe)2

참조

- Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickel, Tetrahedron Letters, 1985, 26(2), 155-6

합성회로 5

반응 조건

1.1S:H2O, 2 h, rt

2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt

2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt

참조

- Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to Benzaldehyde, Australian Journal of Chemistry, 2015, 68(11), 1668-1671

합성회로 6

반응 조건

1.1C:1109-15-5, S:PhMe, 6 h, 80°C

1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt

1.3R:NaHCO3, S:H2O

1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt

1.3R:NaHCO3, S:H2O

참조

- Stereospecific Oxycyanation of Alkenes with Sulfonyl Cyanide, Angewandte Chemie, 2023, 62(12), e202218743

합성회로 7

반응 조건

1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C

1.2R:NH4Cl, S:H2O, 60°C

1.2R:NH4Cl, S:H2O, 60°C

참조

- Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds, Organic Letters, 2019, 21(15), 5873-5878

3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials

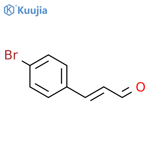

- 4-Bromobenzaldehyde

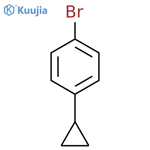

- 1-bromo-4-cyclopropyl-benzene

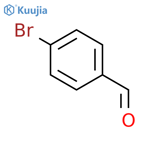

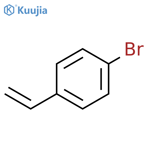

- 4-Bromostyrene (Stabilized with TBC)

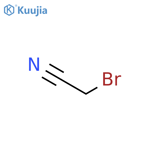

- 2-Bromoacetonitrile

- p-Toluenesulfonyl cyanide

3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products

3-(4-bromophenyl)-3-hydroxypropanenitrile 관련 문헌

-

1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931

65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile) 관련 제품

- 478249-19-3(5-Chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide)

- 115813-98-4(ethyl 8-amino-1,4-dioxaspiro4.5decane-7-carboxylate)

- 2034429-62-2(4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)

- 657423-49-9(tert-butyl N-{1-(Z)-N'-hydroxycarbamimidoylethyl}carbamate)

- 1448137-33-4(4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide)

- 883054-85-1(2-(Methylthio)-4-(3-nitrophenyl)pyrimidine)

- 2378801-85-3(PROTAC Bcl2 degrader-1)

- 2137675-83-1(6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid)

- 1016731-24-0(Benzyl 3-(aminomethyl)azetidine-1-carboxylate)

- 58924-52-0((2-methylpropyl)(thiophen-2-yl)methylamine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile

순결:99%/99%/99%/99%

재다:100mg/250mg/1g/5g

가격 ($):194/322/644/1818